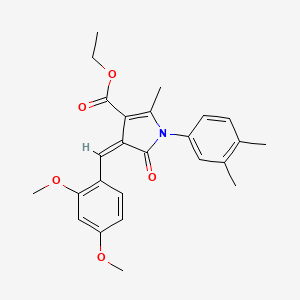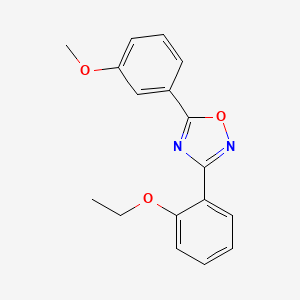
1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as BMEP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMEP belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biological activities, including analgesic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and serotonergic systems in the brain. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain relief, and the serotonin transporter, which is involved in mood regulation. By modulating these systems, this compound may be able to produce its analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including pain relief, anxiety reduction, and mood enhancement. It has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in reward and mood regulation. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide is its high yield and purity, which makes it suitable for further studies. Additionally, this compound has been found to be well-tolerated in animal studies, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in pain, anxiety, and depression disorders.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with ethyl 2-bromoacetate to form 1-benzyl-4-piperidone-2-carboxylate, which is subsequently converted to this compound by treatment with sodium methoxide and methanol. The final product is obtained in high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. Several studies have shown that this compound exhibits analgesic effects in animal models of acute and chronic pain. It has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression disorders. Additionally, this compound has been studied for its potential use in drug addiction treatment due to its ability to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-12-9-17-16(19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHJTTWXGFPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)

![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)




![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)
![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)


